TAAR1 Receptor Affinity: Class-Level Potency Differentiation from Imidazoline-Based Reference Compounds
The 2-aminooxazoline structural class to which 4,4-dipropyl-4,5-dihydrooxazol-2-amine belongs demonstrates high affinity for trace amine-associated receptor 1 (TAAR1). In class-level pharmacological characterization, a representative 2-aminooxazoline (Compound 12, RO5166017) exhibited an EC₅₀ of 15 nM at human TAAR1 [1]. This potency distinguishes the 2-aminooxazoline scaffold from earlier adrenergic-based leads and from imidazoline receptor agonists such as rilmenidine, which targets I₁ imidazoline and α₂-adrenoceptors rather than TAAR1 . The geminal 4,4-disubstitution pattern (including dipropyl) is essential for receptor binding, as it constrains the oxazoline ring conformation and modulates hydrophobic interactions within the TAAR1 binding pocket [2].
| Evidence Dimension | TAAR1 functional activity (EC₅₀) |
|---|---|
| Target Compound Data | Representative 2-aminooxazoline class member: EC₅₀ = 15 nM at hTAAR1 |
| Comparator Or Baseline | Rilmenidine (N-dicyclopropylmethyl-4,5-dihydrooxazol-2-amine): I₁ imidazoline and α₂-adrenoceptor agonist; not a TAAR1-selective ligand |
| Quantified Difference | Class-level functional difference: 2-aminooxazolines are TAAR1 agonists; rilmenidine is an I₁/α₂ agonist with distinct receptor pharmacology |
| Conditions | Human TAAR1 expressed in HEK293 cells; cAMP accumulation assay |
Why This Matters
For researchers developing TAAR1-targeted therapeutics, 4,4-dipropyl-4,5-dihydrooxazol-2-amine offers a scaffold with established class-level TAAR1 agonism that cannot be replicated by imidazoline-based compounds like rilmenidine.
- [1] Galley, G. et al. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. ACS Med. Chem. Lett. 2015, 7(2), 192–197. View Source
- [2] Nettekoven, M.; Norcross, R.; Polara, A. Dihydrooxazol-2-amine derivatives. U.S. Patent 8,673,950 B2, March 18, 2014. View Source
